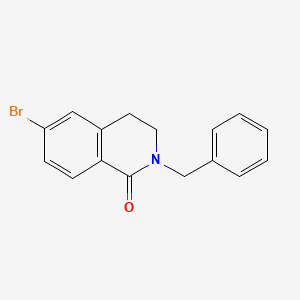
2-Benzyl-6-bromo-3,4-dihydroisoquinolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-6-bromo-3,4-dihydroisoquinolin-1(2H)-one is a synthetic organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-6-bromo-3,4-dihydroisoquinolin-1(2H)-one typically involves the bromination of a precursor isoquinoline compound followed by benzylation. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) and benzylating agents like benzyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and benzylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various functionalized isoquinolines.
Scientific Research Applications
Chemistry
In chemistry, 2-Benzyl-6-bromo-3,4-dihydroisoquinolin-1(2H)-one is used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals and other bioactive compounds.
Biology
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry
In the industrial sector, the compound could be used in the development of new materials, such as polymers and advanced coatings.
Mechanism of Action
The mechanism of action of 2-Benzyl-6-bromo-3,4-dihydroisoquinolin-1(2H)-one would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-Benzylisoquinolin-1(2H)-one: Lacks the bromine atom, which may affect its reactivity and biological activity.
6-Bromoisoquinolin-1(2H)-one: Lacks the benzyl group, which may influence its solubility and interaction with biological targets.
3,4-Dihydroisoquinolin-1(2H)-one: Lacks both the benzyl and bromine groups, serving as a simpler scaffold for comparison.
Uniqueness
2-Benzyl-6-bromo-3,4-dihydroisoquinolin-1(2H)-one is unique due to the presence of both the benzyl and bromine substituents, which can significantly impact its chemical reactivity and potential biological activity. These functional groups may enhance its ability to interact with specific molecular targets, making it a valuable compound for further research and development.
Properties
CAS No. |
735351-82-3 |
|---|---|
Molecular Formula |
C16H14BrNO |
Molecular Weight |
316.19 g/mol |
IUPAC Name |
2-benzyl-6-bromo-3,4-dihydroisoquinolin-1-one |
InChI |
InChI=1S/C16H14BrNO/c17-14-6-7-15-13(10-14)8-9-18(16(15)19)11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2 |
InChI Key |
LXNIEPLSZBWFHV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)C2=C1C=C(C=C2)Br)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


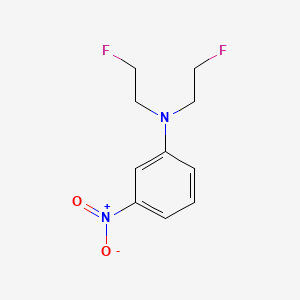

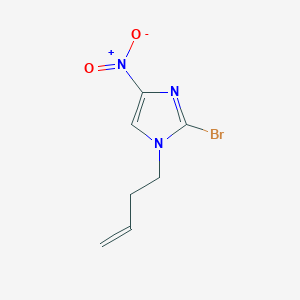

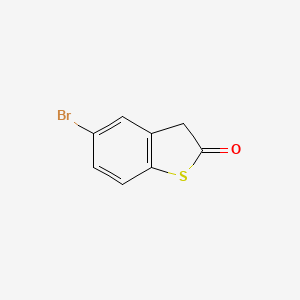
![Boc-(s)-3-([1,1'-biphenyl]-3-yl)-2-(aminomethyl)propanoic acid](/img/structure/B13996564.png)
![7H-Dibenzo[c,h]phenothiazine](/img/structure/B13996567.png)

![4-[(e)-(3,5-Dichlorophenyl)diazenyl]-n,n-dimethylaniline](/img/structure/B13996590.png)
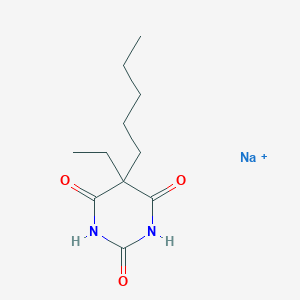
![3,3'-[Sulfonylbis(methylene)]di(2,3-dihydro-4H-1-benzopyran-4-one)](/img/structure/B13996596.png)
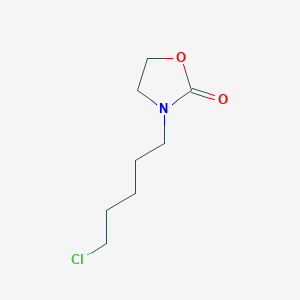

![2-(2-Nitrophenyl)dibenzo[b,d]thiophene](/img/structure/B13996610.png)
